Home > Products > Screening Compounds P84029 > BS 181 dihydrochloride
BS 181 dihydrochloride -

BS 181 dihydrochloride

Catalog Number: EVT-256114
CAS Number:
Molecular Formula: C22H32N6.2HCl
Molecular Weight: 453.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective cdk7 inhibitor (IC50 = 21 nM). Displays >40-fold selectivity for cdk7 over others cdks. Promotes cell cycle arrest and apoptosis in a range of cancer cells in vitro and inhibits MCF-7 tumor xenograft growth in mice.
Source and Classification

BS 181 dihydrochloride is classified as a small molecule inhibitor targeting CDK7, a member of the cyclin-dependent kinase family. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tocris Bioscience and ApexBio . Its CAS number is 1883548-83-1, and it is utilized extensively in biochemical and pharmacological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BS 181 dihydrochloride involves several steps that typically start from commercially available starting materials. The key steps include:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves the condensation of appropriate precursors under acidic or basic conditions.
  2. Hydrochloride Salt Formation: The final step usually involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

The synthesis process can be optimized for yield and purity through techniques such as flash column chromatography and various purification methods .

Chemical Reactions Analysis

Reactions and Technical Details

BS 181 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents used in its synthesis include organic solvents like dichloromethane and various acids .

Types of Reactions

  • Substitution Reactions: Involving amine groups.
  • Oxidation/Reduction Reactions: Depending on reaction conditions.

Major Products Formed

The reactions involving BS 181 dihydrochloride can yield various substituted derivatives, each potentially possessing distinct biological activities.

Mechanism of Action

Process and Data

BS 181 dihydrochloride acts as a highly selective inhibitor of CDK7 with an IC50 value of 21 nM, demonstrating over 40-fold selectivity for CDK7 compared to other cyclin-dependent kinases .

Target of Action

  • CDK7 Inhibition: By binding to the active site of CDK7, BS 181 prevents the phosphorylation of substrates such as RNA polymerase II.

Biochemical Pathways

The inhibition leads to:

  • Cell cycle arrest.
  • Induction of apoptosis in cancer cells.
  • Disruption of transcriptional regulation due to impaired phosphorylation events .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Storage Conditions: Recommended storage at +4°C for stability.

Chemical Properties

  • Purity: Generally ≥99% as determined by high-performance liquid chromatography.
  • Solubility: Highly soluble in water and DMSO, facilitating its use in biological assays .
Applications

BS 181 dihydrochloride has significant applications in scientific research, particularly in cancer biology:

  • Cancer Research: Used to study the role of CDK7 in cell cycle regulation and its implications in cancer progression.
  • Pharmacological Studies: Investigated for its potential as an anticancer therapeutic agent due to its ability to induce apoptosis in tumor cells.
  • Biochemical Assays: Employed as a tool compound for understanding CDK7's role in transcriptional regulation and cellular signaling pathways .
Discovery and Development of BS 181 Dihydrochloride as a CDK7 Inhibitor

Rational Design Strategies for Selective CDK7 Targeting

BS-181 dihydrochloride emerged from a structure-based drug design approach targeting the unique ATP-binding pocket of cyclin-dependent kinase 7 (CDK7). Researchers leveraged computational modeling of CDK7’s ternary complex (CDK7-cyclin H-MAT1) to identify pyrazolo[1,5-a]pyrimidine as a scaffold capable of achieving high binding affinity. This strategy specifically addressed the challenge of kinase selectivity, as CDK7 shares structural homology with other CDKs. The design prioritized compounds that could exploit subtle differences in the hinge region and solvent-exposed front pocket of CDK7, minimizing off-target interactions [1] [4].

Key Structural Modifications Enhancing Kinase Selectivity

Critical structural optimizations transformed the lead compound into BS-181, a first-in-class selective CDK7 inhibitor:

  • Aminopropyl side chain: Added to the C5 position of the pyrazolo[1,5-a]pyrimidine core to form hydrogen bonds with CDK7’s Glu94 and backbone carbonyl of Val94 [4].
  • Isopropyl group at C3: Enhanced hydrophobic interactions with the kinase’s front pocket while sterically hindering binding to bulkier CDKs like CDK2 and CDK9 [6].
  • Benzylamine at N7: Optimized to occupy the ribose-binding region, further discriminating against CDK1, CDK4, and CDK6 [7].

These modifications yielded exceptional selectivity, as demonstrated in kinase profiling assays:

Table 1: Selectivity Profile of BS-181 Dihydrochloride

KinaseIC₅₀ (nM)Selectivity vs. CDK7
CDK7211-fold
CDK2880>40-fold
CDK94,200>200-fold
CDK18,100>380-fold
CDK433,000>1,500-fold

Data compiled from biochemical assays [6] [7]

Preclinical Validation of CDK7 Inhibition Efficacy

BS-181 dihydrochloride demonstrated robust anti-neoplastic activity across diverse preclinical models:

  • In vitro mechanisms:
  • Dose-dependent suppression of RNA polymerase II C-terminal domain (CTD) phosphorylation at Ser5 (IC₅₀ = 0.1–0.5 µM), confirming target engagement in MCF-7 breast cancer cells [1] [6].
  • Downregulation of CDK7-dependent oncoproteins, including cyclin D1, XIAP, and Bcl-2, while upregulating pro-apoptotic Bax and caspase-3 in gastric cancer cells [1].
  • Induction of G₁/S cell cycle arrest (at 10–25 µM) and apoptosis (at >25 µM) in solid and hematological cancer lines [4] [9].

  • In vivo efficacy:

  • Dose-dependent tumor growth inhibition (25% at 10 mg/kg/day; 50% at 20 mg/kg/day) in MCF-7 xenograft models after intraperitoneal administration [6] [9].
  • Plasma stability with an elimination half-life of 405 minutes in mice, supporting sustained target inhibition [4].

Table 2: Antiproliferative Effects of BS-181 Dihydrochloride Across Cancer Types

Cancer TypeCell LineIC₅₀ (µM)Primary Mechanism
BreastMCF-715.1G₁ arrest, apoptosis
GastricBGC82311.5Cyclin D1 downregulation
ColorectalHCT-11615.3Caspase-3 activation
ProstateLNCaP18.2RNA Pol II CTD inhibition
LungA54937.3Bax/Bcl-2 modulation

Data from cell viability assays after 72-hour exposure [1] [4] [7]

Emerging Therapeutic Applications and Combination Strategies

Recent studies reveal BS-181 dihydrochloride’s potential beyond monotherapy:

  • Transcriptional vulnerability exploitation: Synergistic lethality observed with BET inhibitors (OTX015) in post-myeloproliferative neoplasm AML cells, attributed to co-suppression of MYC, MYB, and CDK6 transcripts [5].
  • p53-GSDME axis activation: In p53-wildtype breast cancer models, BS-181 upregulated gasdermin E (GSDME), converting apoptosis to pyroptosis and enhancing anti-tumor immunity [8].
  • Overcoming kinase inhibitor resistance: Demonstrated synergy with ruxolitinib in JAK2-mutant AML by simultaneously targeting transcriptional dependencies and survival signaling [5].

Table 3: Combination Strategies Involving BS-181 Dihydrochloride

Combination PartnerCancer ModelSynergy Mechanism
BET inhibitor (OTX015)Post-MPN AMLCo-repression of super-enhancer-driven oncogenes
RuxolitinibJAK2-mutant AMLDual targeting of transcriptional and JAK-STAT pathways
CBP/p300 inhibitorTP53-null AMLEpigenetic modulation of p53-independent apoptosis

Data from combinatorial index analyses and transcriptomic profiling [5] [8]

Properties

Product Name

BS 181 dihydrochloride

Molecular Formula

C22H32N6.2HCl

Molecular Weight

453.45

Synonyms

N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.